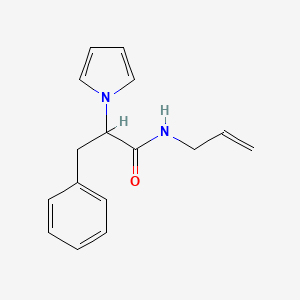

![molecular formula C12H18N4O5S2 B2507275 N-(1,3-二甲基-2,2-二氧化-1,3-二氢苯并[c][1,2,5]噻二唑-5-基)吗啉-4-磺酰胺 CAS No. 2034588-51-5](/img/structure/B2507275.png)

N-(1,3-二甲基-2,2-二氧化-1,3-二氢苯并[c][1,2,5]噻二唑-5-基)吗啉-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

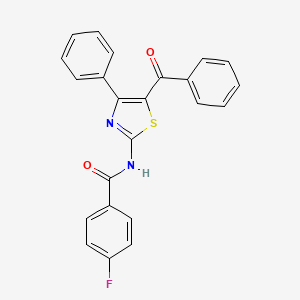

The compound N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their potential biological activities, particularly as inhibitors of carbonic anhydrase (CA) isozymes. These enzymes are involved in various physiological processes, and their inhibition can lead to therapeutic effects in conditions such as glaucoma, epilepsy, and cancer .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves combining a sulfonamide nucleus with various heterocyclic rings, such as 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles, to create compounds with potential antibacterial and antifungal properties . The strategy includes creating a molecular framework that integrates pharmacologically compatible moieties to enhance biological activity.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including the one , is characterized by the presence of a sulfonamide group attached to a heterocyclic ring. The crystal structure of a related compound, 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide, when bound to hCA II, shows unique interactions that differ from those observed with other structurally related compounds. These interactions are crucial for the inhibitory potency and selectivity of the compound .

Chemical Reactions Analysis

Sulfonamide derivatives can interact with various enzymes, particularly carbonic anhydrases. The compound mentioned in the first paper is a potent inhibitor of several CA isozymes, which suggests that it can form stable complexes with the enzyme's active site, leading to inhibition of its catalytic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different heterocyclic rings and substituents can affect properties such as solubility, stability, and the ability to cross biological membranes. These properties are essential for the compound's biological activity and pharmacokinetics. Conformational analysis using NMR spectroscopy and molecular modeling can help explain the structure-activity relationships of these compounds .

科学研究应用

碳酸酐酶抑制

该化合物已被探索其对碳酸酐酶 (CA) 同工酶的抑制作用,这些酶参与各种生理和病理过程。研究表明,磺酰胺的衍生物,包括与指定化合物在结构上相关的那些,对不同的 CA 同工酶表现出有效的抑制特性。这种抑制可能被用于开发治疗青光眼等疾病,因为一些衍生物已证明在动物模型中有效降低眼内压 (Mincione 等人,2005)。

分子结构和互变异构行为

已经使用光谱方法研究了磺酰胺衍生物(包括与指定化合物相似的那些)的互变异构行为和分子结构。这些研究提供了对这些化合物的药理和生物活性的见解,表明分子构象显着影响其功能 (Aliye Gediz Erturk 等人,2016)。

药理学评估

已经合成并评估了基于苯并二氧杂的衍生物,包括磺酰胺,以了解其药理活性。这些研究表明,此类化合物对丁酰胆碱酯酶 (BChE) 和乙酰胆碱酯酶 (AChE) 等酶表现出中等至良好的活性,并对脂氧合酶酶表现出有希望的活性。此外,已经观察到抗菌活性,突出了磺酰胺衍生物在治疗应用中的潜力 (M. Irshad,2018)。

抗菌和抗增殖特性

最近的研究开发并测试了新的磺酰胺衍生物的抗菌和抗增殖特性。某些衍生物已显示出对细菌菌株和真菌的有希望的活性,以及潜在的抗肿瘤活性。这项研究为在感染和癌症治疗中使用磺酰胺衍生物开辟了途径 (D. B. Janakiramudu 等人,2017)。

酶抑制用于治疗应用

已经探索了磺酰胺衍生物对 α-葡萄糖苷酶和乙酰胆碱酯酶等酶的抑制作用,这些酶分别与糖尿病和阿尔茨海默病有关。这些化合物抑制此类酶的能力表明在管理这些疾病方面具有潜在的治疗应用 (M. Abbasi 等人,2019)。

属性

IUPAC Name |

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)morpholine-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O5S2/c1-14-11-4-3-10(9-12(11)15(2)23(14,19)20)13-22(17,18)16-5-7-21-8-6-16/h3-4,9,13H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKDGSXKJUIDEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NS(=O)(=O)N3CCOCC3)N(S1(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2'-amino-6'-ethyl-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2507193.png)

![2-[1-[(2-Methylphenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2507197.png)

![2-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2507199.png)

![2-[(4-Chlorophenyl)methyl]benzotriazole](/img/structure/B2507201.png)

![Methyl 2-[(propan-2-yl)amino]acetate](/img/structure/B2507202.png)

![3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B2507206.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-isobutyloxalamide](/img/structure/B2507208.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2507209.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2507210.png)